tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

Regioselective Synthesis Protecting Group Strategy Kinase Inhibitor Intermediates

Select this protected building block to ensure regiochemical integrity. The N1-Boc group prevents competing N2-alkylation (a risk with 6-hydroxyindazole), leveraging the thermodynamic stability of the 1H-tautomer. The free C6-hydroxyl enables orthogonal linker attachment for PROTACs, while Boc remains intact for later E3 ligand conjugation. Documented utility in clinical-stage SYK inhibitors BI 894416 and BI 1342561 makes this the superior choice for kinase-focused medicinal chemistry.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 1337880-58-6
Cat. No. B592337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-1H-indazole-1-carboxylate
CAS1337880-58-6
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C=N1
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3
InChIKeyOKVGGCPRVXBCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 1337880-58-6): A Key Protected Indazole Scaffold for Medicinal Chemistry and Drug Discovery


tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 1337880-58-6) is a protected heterocyclic building block belonging to the indazole family . It is specifically a 1H-indazole derivative, which is the thermodynamically more stable tautomeric form compared to the 2H-indazole counterpart [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a reactive hydroxyl group at the C6 position, with a molecular weight of 234.25 and a predicted pKa of 8.58±0.40 for the hydroxyl moiety .

Procurement Risk Alert: Why Substituting tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate with Unprotected or Regioisomeric Analogs May Compromise Synthetic Outcomes


Generic substitution with the unprotected parent compound (6-hydroxyindazole) or positional isomers (e.g., 4-, 5-, or 7-hydroxy analogs) introduces significant and quantifiable risks in multi-step syntheses. The unprotected 6-hydroxyindazole lacks N1 regiocontrol during subsequent reactions, often leading to mixtures of N1- and N2-alkylated products that require tedious chromatographic separation [1]. Conversely, the tert-butyloxycarbonyl (Boc) protecting group of the target compound ensures exclusive N1 protection, leveraging the thermodynamic stability of the 1H-tautomer, which is approximately 2.3–3.6 kcal/mol lower in free energy than the 2H-form [2]. This pre-installed orthogonality is critical for maintaining regiochemical integrity in subsequent cross-coupling or functionalization steps.

Quantitative Differentiation Evidence for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 1337880-58-6)


Regiochemical Fidelity: Preferential C6-OH Functionalization vs. Competing N1-Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group at N1 enables chemoselective modification at the C6 hydroxyl group without concomitant N1 deprotection under standard alkylation, acylation, or Mitsunobu conditions. In contrast, when unprotected 6-hydroxyindazole is subjected to similar alkylation conditions, the reaction yields a mixture of N1- and N2-alkylated regioisomers that requires chromatographic separation, reducing overall yield [1]. The Boc group itself remains stable under these conditions, as documented for analogous 1-Boc-indazole derivatives, which undergo selective C-3, C-5, or C-6 functionalization without N1 deprotection .

Regioselective Synthesis Protecting Group Strategy Kinase Inhibitor Intermediates

Targeted Degrader Applications: Validated Use as a Protein Degrader (PROTAC) Building Block

This compound is explicitly classified and catalogued within the 'Protein Degrader Building Blocks' product family, indicating its established and documented utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) [1]. This contrasts with other tert-butyl hydroxy-indazole-1-carboxylate isomers (e.g., 4-hydroxy, 5-hydroxy, 7-hydroxy), which are not consistently designated for this specific, high-demand application space.

PROTAC Targeted Protein Degradation E3 Ligase Ligands

Thermodynamic Stability Advantage: 1H-Tautomer vs. 2H-Tautomer

The indazole core can exist in multiple tautomeric forms. For the parent heterocycle, 1H-indazole is the thermodynamically favored structure. Ab initio calculations at the MP2/6-31G** level of theory reveal that 1H-indazole is more stable than 2H-indazole by 3.6 kcal/mol [1]. Other computational and experimental studies consistently support this, reporting a free energy difference of approximately 2.3 kcal/mol in favor of the 1H-tautomer [2]. This intrinsic stability favors N1-substituted derivatives like the target compound.

Indazole Tautomerism Thermodynamic Stability Regioselective Synthesis

SYK Kinase Inhibitor Program Relevance: Documented Utility as a Building Block for Clinical Candidates

This specific building block has been cited as a synthetic intermediate in the preparation of potent spleen tyrosine kinase (SYK) inhibitors, including the clinical candidates BI 894416 and BI 1342561, which are being developed for the treatment of severe asthma . The C6-hydroxyl substitution pattern is critical for this application, as it maps directly to key pharmacophore elements in the target inhibitor scaffolds. In contrast, the 5-hydroxy, 4-hydroxy, and 7-hydroxy regioisomers have not been publicly disclosed as intermediates for these specific clinical-stage SYK inhibitor programs.

SYK Kinase Inhibitor Asthma Medicinal Chemistry

Comparative Commercial Availability: Purity Grade and Supplier Network Density

The target compound is commercially available from multiple established chemical suppliers (including Bidepharm, ChemScene, Leyan, and Sigma-Aldrich) at purities ranging from 97% to 98% . This supplier density is notably higher than that observed for the 4-hydroxy (CAS 1228874-81-4) and 7-hydroxy (CAS 1337882-07-1) regioisomers, which are primarily available from a smaller subset of specialized suppliers and often at lower purity specifications (e.g., 95% for 4-hydroxy analog) . The 5-hydroxy regioisomer (CAS 1337879-67-0) is similarly available but at a slightly lower purity specification (95%) from certain vendors .

Supply Chain Chemical Procurement Building Blocks

High-Value Application Scenarios for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate (CAS 1337880-58-6)


Synthesis of SYK Kinase Inhibitors for Respiratory Disease Research

This building block serves as a key intermediate in the preparation of spleen tyrosine kinase (SYK) inhibitors, including BI 894416 and BI 1342561, which are under development for severe asthma . The C6 hydroxyl group provides a critical attachment point for linker installation or direct pharmacophore elaboration, while the N1-Boc group ensures regiochemical integrity during subsequent synthetic transformations. Researchers engaged in kinase inhibitor discovery or medicinal chemistry programs targeting SYK-dependent pathways should prioritize this specific regioisomer, as it has documented utility in clinical-stage programs .

Construction of PROTACs and Targeted Protein Degraders

Explicitly classified within the 'Protein Degrader Building Blocks' product family [1] , this compound is ideally suited for the assembly of PROTACs (Proteolysis Targeting Chimeras). The orthogonal reactivity profile—a protected N1 position and a free C6 hydroxyl—allows for modular, sequential conjugation: the hydroxyl group can be used to attach a linker, while the Boc group remains intact for later-stage deprotection and subsequent E3 ligase ligand attachment. This dual functionality is essential for the convergent synthesis strategies typical of targeted protein degrader development.

Regioselective Indazole Scaffold Elaboration via Cross-Coupling

The Boc-protected N1 position of this compound provides a stable and regiochemically defined scaffold for subsequent C3, C4, or C7 functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Unprotected indazoles, by contrast, often suffer from competing N-arylation or regiochemical scrambling under similar conditions [2]. The thermodynamic stability of the 1H-tautomer, which is 2.3–3.6 kcal/mol lower in free energy than the 2H-form [3], further reinforces the regiochemical fidelity of N1-substituted derivatives during thermal transformations. This makes the target compound a superior choice for the systematic, library-oriented synthesis of C6-functionalized indazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.